3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide
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Overview
Description
3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide is a synthetic compound that features a piperidine ring, a benzofuran moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.
Amide Bond Formation: The final step involves the formation of the amide bond between the piperidine derivative and the benzofuran carboxylic acid. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs.
Benzofuran Derivatives: Compounds like psoralen and benzofuran-based pharmaceuticals.
Uniqueness
3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide is unique due to its specific combination of a piperidine ring and a benzofuran moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(2-piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c17-16(21)15-14(11-6-2-3-7-12(11)22-15)18-13(20)10-19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2,(H2,17,21)(H,18,20) |
InChI Key |
AIFPBXPFZZSEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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